molecular formula C17H14ClN3O2 B10980766 8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide

8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide

Cat. No.: B10980766
M. Wt: 327.8 g/mol
InChI Key: KVFABPGDIQLMRK-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxamide group linked to a pyridin-4-yl ethyl chain at the 3-position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or peracids.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as 2-(pyridin-4-yl)ethylamine, under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chlorine atom at the 8-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The quinoline core is known for its biological activity, and modifications at different positions can lead to compounds with diverse biological properties, such as antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the quinoline core and the pyridin-4-yl ethyl chain suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The pyridin-4-yl ethyl chain may enhance binding affinity to specific proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial drug with a hydroxyl group at a different position.

    Quinoline-3-carboxamide derivatives: Various derivatives with modifications at different positions.

Uniqueness

8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the pyridin-4-yl ethyl chain differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

8-chloro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c18-14-3-1-2-12-15(14)21-10-13(16(12)22)17(23)20-9-6-11-4-7-19-8-5-11/h1-5,7-8,10H,6,9H2,(H,20,23)(H,21,22)

InChI Key

KVFABPGDIQLMRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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